Cas no 2248285-11-0 (3-(2-Ethyloxiran-2-yl)pyridine)
3-(2-Ethyloxiran-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Ethyloxiran-2-yl)pyridine
- 2248285-11-0
- EN300-6506166
-
- Inchi: 1S/C9H11NO/c1-2-9(7-11-9)8-4-3-5-10-6-8/h3-6H,2,7H2,1H3
- InChI Key: ZPHKGUAPHBMJJY-UHFFFAOYSA-N
- SMILES: O1CC1(C1C=NC=CC=1)CC
Computed Properties
- Exact Mass: 149.084063974g/mol
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 25.4Ų
3-(2-Ethyloxiran-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506166-0.05g |
3-(2-ethyloxiran-2-yl)pyridine |
2248285-11-0 | 0.05g |
$1212.0 | 2023-05-26 | ||
| Enamine | EN300-6506166-0.1g |
3-(2-ethyloxiran-2-yl)pyridine |
2248285-11-0 | 0.1g |
$1269.0 | 2023-05-26 | ||
| Enamine | EN300-6506166-0.25g |
3-(2-ethyloxiran-2-yl)pyridine |
2248285-11-0 | 0.25g |
$1328.0 | 2023-05-26 | ||
| Enamine | EN300-6506166-0.5g |
3-(2-ethyloxiran-2-yl)pyridine |
2248285-11-0 | 0.5g |
$1385.0 | 2023-05-26 | ||
| Enamine | EN300-6506166-1.0g |
3-(2-ethyloxiran-2-yl)pyridine |
2248285-11-0 | 1g |
$1442.0 | 2023-05-26 | ||
| Enamine | EN300-6506166-2.5g |
3-(2-ethyloxiran-2-yl)pyridine |
2248285-11-0 | 2.5g |
$2828.0 | 2023-05-26 | ||
| Enamine | EN300-6506166-5.0g |
3-(2-ethyloxiran-2-yl)pyridine |
2248285-11-0 | 5g |
$4184.0 | 2023-05-26 | ||
| Enamine | EN300-6506166-10.0g |
3-(2-ethyloxiran-2-yl)pyridine |
2248285-11-0 | 10g |
$6205.0 | 2023-05-26 |
3-(2-Ethyloxiran-2-yl)pyridine Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 3-(2-Ethyloxiran-2-yl)pyridine
Introduction to 3-(2-Ethyloxiran-2-yl)pyridine (CAS No: 2248285-11-0)
3-(2-Ethyloxiran-2-yl)pyridine, identified by its Chemical Abstracts Service (CAS) number 2248285-11-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a pyridine core appended with an ethyloxirane moiety, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural attributes of this compound have garnered attention in recent years due to its potential applications in drug discovery and material science.
The ethyloxirane group, a strained epoxide, introduces reactivity that can be exploited in various synthetic pathways. This feature makes 3-(2-Ethyloxiran-2-yl)pyridine a valuable building block for the development of novel pharmaceuticals. The pyridine ring, known for its electron-withdrawing properties and ability to form hydrogen bonds, enhances the compound's solubility and binding affinity, which are critical factors in medicinal chemistry.
In recent years, there has been growing interest in the application of oxirane-containing compounds in medicinal chemistry due to their ability to undergo ring-opening reactions with nucleophiles. This property allows for the introduction of diverse functional groups at specific positions, enabling the synthesis of complex molecules. The combination of the pyridine and ethyloxirane moieties in 3-(2-Ethyloxiran-2-yl)pyridine provides a unique platform for designing molecules with tailored biological activities.
One of the most compelling aspects of this compound is its potential use in the development of small-molecule inhibitors. The pyridine ring can interact with biological targets such as enzymes and receptors, while the ethyloxirane group can serve as a handle for further functionalization. This dual functionality makes 3-(2-Ethyloxiran-2-yl)pyridine an attractive candidate for drug discovery campaigns targeting various diseases.
Recent studies have highlighted the utility of 3-(2-Ethyloxiran-2-yl)pyridine in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the reactivity of the ethyloxirane group, researchers have been able to develop novel inhibitors with improved potency and selectivity. These findings underscore the importance of this compound as a tool in pharmaceutical research.
The chemical synthesis of 3-(2-Ethyloxiran-2-yl)pyridine involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic addition reactions followed by functional group transformations. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance efficiency and selectivity.
The versatility of 3-(2-Ethyloxiran-2-yl)pyridine extends beyond pharmaceutical applications. In material science, this compound has been explored as a precursor for polymers and coatings due to its ability to form stable cross-linked networks. These materials exhibit interesting properties such as enhanced durability and chemical resistance, making them suitable for industrial applications.
From a computational chemistry perspective, 3-(2-Ethyloxiran-2-yl)pyridine has been studied using various modeling techniques to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into the optimal geometries and energetics of different reaction pathways. These computational studies aid in rationalizing experimental observations and guiding synthetic strategies.
The safety profile of 3-(2-Ethyloxiran-2-yl)pyridine is another important consideration in its application. While not classified as hazardous under standard conditions, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and goggles, is recommended when working with this compound in laboratory settings.
In conclusion, 3-(2-Ethyloxiran-2-yl)pyridine (CAS No: 2248285-11-0) is a multifaceted compound with significant potential in pharmaceutical research and material science. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules, while its reactivity allows for diverse functionalization strategies. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative chemical solutions.
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